
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol typically involves the following steps:
Starting Materials: The synthesis may begin with readily available precursors such as 2-amino-4,6-dibromopyrimidine and methylamine.
Reaction Conditions: The reaction conditions may include heating the starting materials in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol may undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The methylimino group may participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-triazine derivative.
Aplicaciones Científicas De Investigación
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol would depend on its specific interactions with molecular targets. Potential pathways may include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.
Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,2,4-triazin-3-ol: Lacks the methylimino group.
3-(Methylimino)-1,2,4-triazin-2(3H)-ol: Lacks the bromine atom.
6-Chloro-3-(methylimino)-1,2,4-triazin-2(3H)-ol: Contains a chlorine atom instead of bromine.
Propiedades
Número CAS |
65915-01-7 |
|---|---|
Fórmula molecular |
C4H5BrN4O |
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
6-bromo-2-hydroxy-N-methyl-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C4H5BrN4O/c1-6-4-7-2-3(5)8-9(4)10/h2,10H,1H3 |
Clave InChI |
CJGVVMORNYPZMG-UHFFFAOYSA-N |
SMILES canónico |
CN=C1N=CC(=NN1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


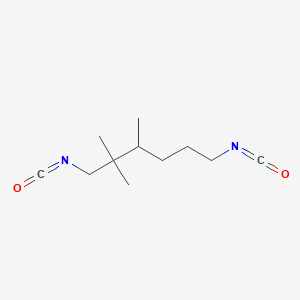

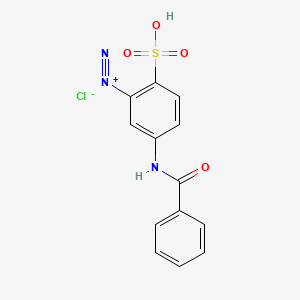
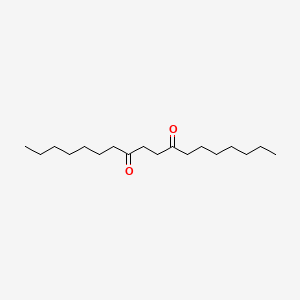

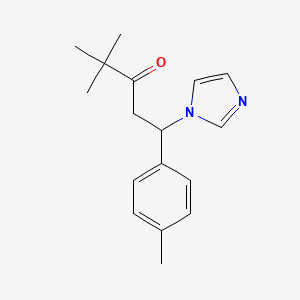
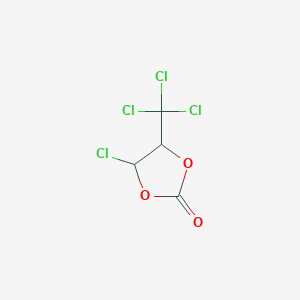
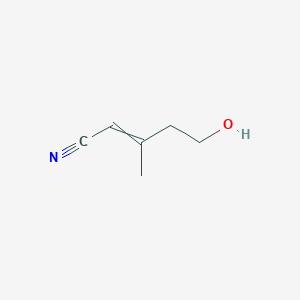

![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)


![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
